Etomoxir
概要
説明
Etomoxir is a small-molecule inhibitor known for its role in inhibiting fatty acid oxidation. It does so through its irreversible effects on carnitine palmitoyl-transferase 1a (CPT1a), a key enzyme involved in the transport of fatty acids into mitochondria for β-oxidation (O’Connor et al., 2018).
Synthesis Analysis
Etomoxir is synthesized from its precursors through a method that includes refluxing with radioiodine. Abbas et al. (2011) described a method for the radiochemical synthesis and purification of ethyl 2-{6-(4-[(131)I]iodophenoxy)hexyl}oxirane-2-carboxylate, a compound related to Etomoxir (Abbas et al., 2011).
Molecular Structure Analysis
The molecular structure of Etomoxir involves an oxirane ring and a phenoxy group. Its structural configuration allows it to inhibit the CPT1 enzyme effectively. However, specific details on the molecular structure analysis are not provided in the available literature.
Chemical Reactions and Properties
Etomoxir's primary chemical property is its ability to inhibit fatty acid oxidation. This action is attributed to its interaction with the CPT1a enzyme. For instance, Divakaruni et al. (2018) showed that high concentrations of Etomoxir disrupt macrophage polarization by disrupting coenzyme A (CoA) homeostasis, indicating its diverse chemical interactions (Divakaruni et al., 2018).
科学的研究の応用
Metabolic Effects in Rats : Horn et al. (2004) found that etomoxir increased food intake and decreased hepatic energy status in rats, indicating its potential to stimulate feeding through liver action (Horn, Ji, & Friedman, 2004).
Prostate Cancer Treatment : Schlaepfer et al. (2014) reported that blocking lipid catabolism with etomoxir might decrease prostate cancer tumor growth, suggesting its therapeutic potential in cancer treatment (Schlaepfer et al., 2014).
Cardiac Na+-K+ ATPase in Diabetic Rats : Kato et al. (2002) observed that etomoxir treatment increases α-subunit levels in diabetic rats, compensating for decreased β- and γ-subunit levels. This points to its role in addressing cardiac dysfunctions in diabetes (Kato et al., 2002).
Diabetes Treatment : Reaven et al. (1988) found that etomoxir, combined with nicotinic acid, lowered plasma glucose concentrations in diabetic rats by 150 mg/dl in 4 hours, highlighting its potential benefits for diabetes treatment (Reaven, Chang, & Hoffman, 1988).
Myocardial Function in Diabetic Rats : Schmitz, Rösen, and Reinauer (1995) reported that etomoxir significantly improved and almost normalized decreased heart function in chronic diabetic rats, making it a valuable anti-diabetic drug (Schmitz, Rösen, & Reinauer, 1995).
Effects on Uterine Contractions : Rizzo et al. (2011) demonstrated that etomoxir increases the frequency of uterine contractions but not the amplitude in the follicular phase of cows, indicating its influence on reproductive physiology (Rizzo et al., 2011).
Oxidative Stress in T Cells : O’Connor et al. (2018) found that etomoxir induces severe oxidative stress in proliferating T cells, primarily dependent upon glutamine rather than fatty acid oxidation. This suggests its impact on immune cell metabolism (O’Connor et al., 2018).
Cardiac Hypertrophy : Cabrero et al. (2003) indicated that etomoxir treatment may induce cardiac hypertrophy through increased cellular oxidative stress and NF-kappaB activation (Cabrero, Merlos, Laguna, & Carrera, 2003).
Safety And Hazards
Etomoxir is toxic if swallowed and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects9. It is recommended to avoid contact with skin and eyes, and to wash immediately with plenty of water after contact with skin10.
将来の方向性
Etomoxir has been suggested as a potential novel treatment option for GBM2. It has also been suggested that interventions targeting cancer cell metabolism, such as with Etomoxir, have been considered one of the potential key strategies to overcome drug resistance11. Further research is needed to fully understand the potential of Etomoxir in cancer treatment.
特性
IUPAC Name |
ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869695 | |
Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etomoxir | |
CAS RN |
82258-36-4 | |
Record name | Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82258-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etomoxir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。